N'-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Overview
Description
N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff bases, which are known for their versatile biological and chemical properties This compound is characterized by the presence of a hydrazone moiety, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Mechanism of Action
Target of Action
Similar compounds, known as schiff bases of hydrazones, have been reported to show a broad range of biological activities and pharmaceutical applications . They can form complexes with transition, lanthanide, and main group metals .
Mode of Action
The compound interacts with its targets through potentiometric and spectroscopic techniques . It forms complexes with trivalent Pr, Nd, Gd, Tb, and Ho ions . The complex formation of 1:1, 1:2, and 1:3 Ln 3+/HpEH stoichiometry has been observed . The conditional stability constants of the Ln 3+ –HpEH complexes increase in the order: Pr < Nd < Gd < Tb < Ho .
Biochemical Pathways
Changes in the absorption bands indicate interactions of hpeh and ln 3+ .
Result of Action
Photoluminescence study of the tb 3+ and hpeh complex reveals that hpeh is florescent and has no sensitizing effect on tb 3+ luminescence in ethanol, while in the isolated solid tb 3+ –hpeh complex the luminescence intensity was found to be greatly sensitized .
Action Environment
The reactions associated with both protonation and complexation reactions for all the systems are spontaneous, exothermic, and of unfavorable entropy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide are intriguing. It has been found to interact with trivalent Pr, Nd, Gd, Tb, and Ho ions . These interactions have been studied using potentiometric and spectroscopic techniques .
Cellular Effects
It has been suggested that this compound may interact with various types of cells and influence cell function
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding hydrazide and aldehyde or ketone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: The original hydrazide and aldehyde or ketone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antioxidant activities. Schiff bases are known to exhibit significant biological activities, making them potential candidates for drug development.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(2-Hydroxyphenyl)ethylidene)isonicotinohydrazide: Another Schiff base with similar structural features and biological activities.
N’-(1-(2-Hydroxyphenyl)ethylidene)-3-methoxybenzene-1-carbohydrazide: A related compound with a methoxy group, exhibiting similar chemical properties.
Uniqueness
N’-(1-(2-Hydroxyphenyl)ethylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its ability to form complexes with metals and interact with biological targets, making it a distinct compound within the class of Schiff bases.
Properties
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(2)12-8-13(18-17-12)15(21)19-16-10(3)11-6-4-5-7-14(11)20/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLJRGKJUSGKTF-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303106-57-2 | |
Record name | N'-(1-(2-HYDROXYPHENYL)ETHYLIDENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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